Methyl 2,2-dipropylpentanoate

Description

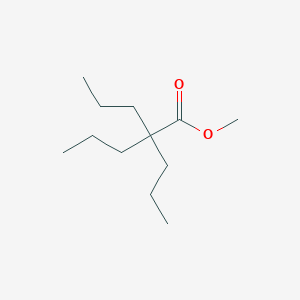

Methyl 2,2-dipropylpentanoate is an organic compound with the molecular formula C12H24O2. It is an ester derived from 2,2-dipropylpentanoic acid and methanol. This compound is known for its unique structure, which includes two propyl groups attached to the second carbon of the pentanoate chain. It is used in various chemical and industrial applications due to its distinct properties.

Properties

IUPAC Name |

methyl 2,2-dipropylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-5-8-12(9-6-2,10-7-3)11(13)14-4/h5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUAMWIHXVRVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CCC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dipropylpentanoate can be synthesized through the esterification of 2,2-dipropylpentanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 2,2-dipropylpentanoate undergoes hydrolysis in acidic or basic conditions to regenerate the carboxylic acid or its salt.

Acid-Catalyzed Hydrolysis

-

Conditions: Dilute HCl or H₂SO₄, reflux.

-

Product: 2,2-Dipropylpentanoic acid.

Base-Catalyzed Saponification

-

Conditions: NaOH or KOH in aqueous ethanol.

-

Product: Sodium 2,2-dipropylpentanoate.

Kinetic Note: The steric bulk of the branched alkyl groups slows hydrolysis compared to linear esters.

Transesterification

The ester exchanges alkoxy groups with alcohols under acidic or basic catalysis. For example:

Key Applications: Production of alternative esters for fragrance formulations.

Aminolysis

Reaction with amines generates amides. In a study of analogous esters, methyl esters reacted with hydrazine to form hydrazides under mild conditions :

Example Reaction:

Conditions: Ethanol, reflux, 4 hours .

Reduction Reactions

Catalytic hydrogenation or LiAlH₄ reduces the ester to the corresponding alcohol:

Challenges: Steric hindrance may necessitate elevated temperatures or prolonged reaction times.

Stability and Side Reactions

-

Thermal Decomposition: Degrades above 200°C, producing propene and carboxylic acid derivatives.

-

Oxidation: Resistant to mild oxidants but forms ketones or CO₂ under strong oxidative conditions (e.g., KMnO₄).

Research Implications

The ester’s stability and modifiable functional groups make it valuable for synthesizing flavorants, plasticizers, and deuterated compounds. Further studies on its C–H activation pathways could unlock applications in isotopic labeling and medicinal chemistry .

Scientific Research Applications

Methyl 2,2-dipropylpentanoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,2-dipropylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-propylpentanoate

- Methyl 2,2-dimethylpentanoate

- Methyl 2,2-dipropylbutanoate

Uniqueness

Methyl 2,2-dipropylpentanoate is unique due to the presence of two propyl groups on the second carbon of the pentanoate chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Q & A

Q. What are the key physicochemical properties of methyl 2,2-dipropylpentanoate, and how are they experimentally determined?

To characterize this compound, researchers should prioritize:

- Boiling Point : Determined via distillation under controlled conditions (e.g., atmospheric pressure) .

- Purity : Assessed using gas chromatography (GC) with flame ionization detection (FID), calibrated against certified reference standards (e.g., >97.0% GC purity thresholds) .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) validate molecular structure and isotopic labeling (if applicable) .

Q. What synthetic routes are commonly employed for this compound, and how can reaction efficiency be optimized?

- Esterification : Catalyzed acid- or base-mediated reactions between 2,2-dipropylpentanoic acid and methanol. Efficiency is enhanced by optimizing stoichiometry, temperature, and catalyst selection (e.g., sulfuric acid or enzymatic catalysts).

- Byproduct Mitigation : Monitor impurities like 2,2-dipropylpentanamide (a potential hydrolysis product) using liquid chromatography-mass spectrometry (LC-MS) .

- Scale-Up Considerations : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation and ensure solvent purity to avoid side reactions.

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between chromatographic methods (e.g., GC vs. HPLC)?

- Method Cross-Validation : Compare retention times and peak integration parameters across GC and HPLC systems using certified reference materials (e.g., methyl valproate, CAS 22632-59-3) .

- Matrix Effects : Account for solvent interactions or column degradation by spiking samples with internal standards (e.g., deuterated analogs) .

- Pharmacopeial Compliance : Align with USP/EP guidelines for method validation, including specificity, linearity, and precision thresholds .

Q. What strategies are effective in differentiating structurally similar impurities (e.g., 2,2-dipropylpentanamide) from the target compound during analysis?

- Tandem MS/MS : Fragment ions unique to impurities (e.g., m/z ratios corresponding to amide vs. ester functional groups) enable discrimination .

- Isotopic Labeling : Use deuterated analogs (e.g., 2-methyl-d3-propionic acid derivatives) as tracers to track degradation pathways .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in impurity vs. target compound configurations .

Q. How should neurotoxicity risk assessments be integrated into experimental design for prolonged handling of this compound?

- Exposure Monitoring : Implement OSHA-compliant air sampling and personal protective equipment (PPE) protocols to limit inhalation/dermal contact .

- Neurobehavioral Testing : For in vivo studies, evaluate cognitive endpoints (memory, motor coordination) using validated rodent models, with histopathological analysis of brain tissues .

- Safety Data Sources : Cross-reference ECHA hazard profiles and PubChem toxicity databases to design exposure thresholds .

Methodological Resources

- Analytical Standards : Source certified reference materials (e.g., methyl valproate, Imp. G) from pharmacopeial suppliers to ensure reproducibility .

- Safety Protocols : Follow OSHA 29 CFR 1910.1020 guidelines for medical surveillance and record-keeping in occupational settings .

- Data Interpretation Tools : Use computational chemistry platforms (e.g., PubChem’s InChI key system) for structural and toxicity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.